

Inactivity of SGC6870N Against Protein Methyltransferases: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC6870N is the (S)-enantiomer of SGC6870, a potent and selective allosteric inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2] While SGC6870 shows significant inhibitory activity against PRMT6, SGC6870N is characterized by its complete lack of activity against this enzyme and a broad panel of other protein methyltransferases.[2] This profound stereochemical difference in activity makes SGC6870N an ideal negative control for studying the biological effects of PRMT6 inhibition by SGC6870, ensuring that observed effects are due to on-target inhibition rather than off-target activities or compound-specific artifacts. This guide provides an in-depth overview of the experimental data demonstrating SGC6870N's inactivity, detailed protocols for relevant assays, and visual representations of the underlying concepts.

Data Presentation: Inactivity Profile of SGC6870N

The selectivity of **SGC6870N** was rigorously evaluated against a diverse panel of 33 human methyltransferases, including 8 protein arginine methyltransferases (PRMTs), 21 protein lysine methyltransferases (PKMTs), 3 DNA methyltransferases (DNMTs), and 1 RNA methyltransferase. The compound was tested at concentrations of 1 μ M and 10 μ M. As summarized in the tables below, **SGC6870N** exhibited no significant inhibitory activity against any of the methyltransferases tested, reinforcing its utility as a negative control.



Table 1: Activity of SGC6870N against Protein Arginine

Methyltransferases (PRMTs)

SGC6870N	SGC6870N
2 ± 2	1 ± 3
-2 ± 1	-1 ± 2
0 ± 1	2 ± 2
1 ± 1	3 ± 2
2 ± 2	4 ± 3
3 ± 1	5 ± 2
1 ± 2	0 ± 3
2 ± 1	4 ± 2
	2 ± 2 -2 ± 1 0 ± 1 1 ± 1 2 ± 2 3 ± 1 1 ± 2

Table 2: Activity of SGC6870N against Protein Lysine Methyltransferases (PKMTs)



Target	% Inhibition at 1 μM SGC6870N	% Inhibition at 10 μM SGC6870N
ASH1L	1 ± 2	3 ± 3
DOT1L	0 ± 1	1 ± 2
EZH1	3 ± 2	5 ± 3
EZH2	2 ± 1	4 ± 2
G9a	1 ± 2	2 ± 3
GLP	0 ± 1	1 ± 2
MLL1	2 ± 2	3 ± 3
MLL4	1 ± 1	2 ± 2
NSD2	3 ± 2	4 ± 3
NSD3	2 ± 1	3 ± 2
PRDM2	1 ± 2	2 ± 3
SETD2	0 ± 1	1 ± 2
SETD7	2 ± 2	4 ± 3
SETD8	1 ± 1	3 ± 2
SETMAR	3 ± 2	5 ± 3
SMYD2	2 ± 1	4 ± 2
SMYD3	1 ± 2	2 ± 3
SUV39H1	0 ± 1	1 ± 2
SUV39H2	2 ± 2	3 ± 3
SUV420H1	1 ± 1	2 ± 2
SUV420H2	3 ± 2	4 ± 3
Data represents mean ± standard deviation (n=3).		



Table 3: Activity of SGC6870N against DNA and RNA

Methyltransferases

Target	Class	% Inhibition at 1 μM SGC6870N	% Inhibition at 10 μM SGC6870N
DNMT1	DNMT	1 ± 2	3 ± 3
DNMT3A	DNMT	0 ± 1	2 ± 2
DNMT3B	DNMT	2 ± 2	4 ± 3
METTL3-METTL14	RNMT	1 ± 1	3 ± 2

Data represents mean

± standard deviation

(n=3).

Experimental Protocols

The inactivity of **SGC6870N** was determined using a standard radiometric assay format, which is a robust and widely used method for measuring the activity of methyltransferases.

Protocol: In Vitro Radiometric Methyltransferase Assay (Filter-Binding Method)

This protocol outlines the general procedure used for the high-throughput screening of **SGC6870N** against the panel of protein methyltransferases. Specific concentrations of enzymes and substrates are optimized for each target to ensure linear reaction kinetics.

- 1. Reagents and Materials:
- Enzymes: Purified recombinant human methyltransferases.
- Substrates: Corresponding histone peptides or proteins (e.g., Histone H3 peptide for PRMT6).
- Methyl Donor: S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM).



- Assay Buffer: Typically 50 mM Tris-HCl (pH 8.5), 5 mM MgCl₂, 4 mM DTT.
- Test Compound: SGC6870N dissolved in DMSO.
- Stop Solution: 0.5% Phosphoric acid or trichloroacetic acid (TCA).
- Filter Plates: 96-well phosphocellulose or glass fiber filter plates.
- Scintillation Fluid: Liquid scintillant compatible with aqueous samples.
- Instrumentation: Liquid scintillation counter.

2. Assay Procedure:

- Compound Preparation: Serially dilute **SGC6870N** in DMSO to achieve the desired final assay concentrations (e.g., 1 μ M and 10 μ M). The final DMSO concentration in the assay should be kept constant, typically \leq 1%.
- Reaction Mix Preparation: Prepare a master mix containing the assay buffer, the specific methyltransferase enzyme, and its corresponding substrate at optimized concentrations.
- Initiation of Reaction:
 - Dispense the test compound (SGC6870N) or vehicle control (DMSO) into the wells of a 96-well plate.
 - Add the enzyme/substrate master mix to each well.
 - Initiate the methyltransferase reaction by adding [3H]-SAM.
- Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time is optimized to remain within the linear range of the enzymatic reaction.
- Reaction Termination and Substrate Capture:
 - Stop the reaction by adding an acidic stop solution.



- Transfer the reaction mixture to the wells of a filter plate. The positively charged filter
 matrix captures the radiolabeled peptide or protein substrate while the unreacted,
 negatively charged [3H]-SAM is washed away.
- Washing: Wash the filter plate multiple times with the stop solution or a wash buffer to remove all unbound [3H]-SAM.
- Detection:
 - Dry the filter plate completely.
 - Add scintillation fluid to each well.
 - Measure the incorporated radioactivity (counts per minute, CPM) using a liquid scintillation counter.

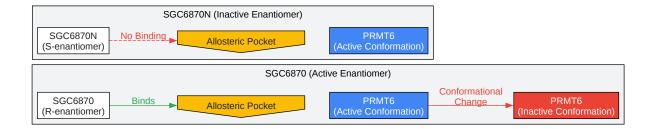
3. Data Analysis:

- Calculate the percent inhibition for each concentration of SGC6870N using the following formula: % Inhibition = 100 * (1 - (CPMSample - CPMBackground) / (CPMVehicle -CPMBackground))
 - CPMSample: CPM from wells containing SGC6870N.
 - CPMVehicle: CPM from wells containing only DMSO vehicle (represents 0% inhibition).
 - CPMBackground: CPM from wells with no enzyme (represents 100% inhibition).

Mandatory Visualizations Stereoselectivity and PRMT6 Interaction

The profound difference in activity between SGC6870 and its enantiomer **SGC6870N** stems from the specific stereochemical requirements of the allosteric binding pocket on PRMT6. The active (R)-enantiomer, SGC6870, binds to a unique, induced allosteric pocket, leading to a conformational change that inhibits the enzyme's catalytic activity.[2] The (S)-enantiomer, **SGC6870N**, is unable to fit correctly into this pocket, and therefore cannot induce the conformational change required for inhibition.





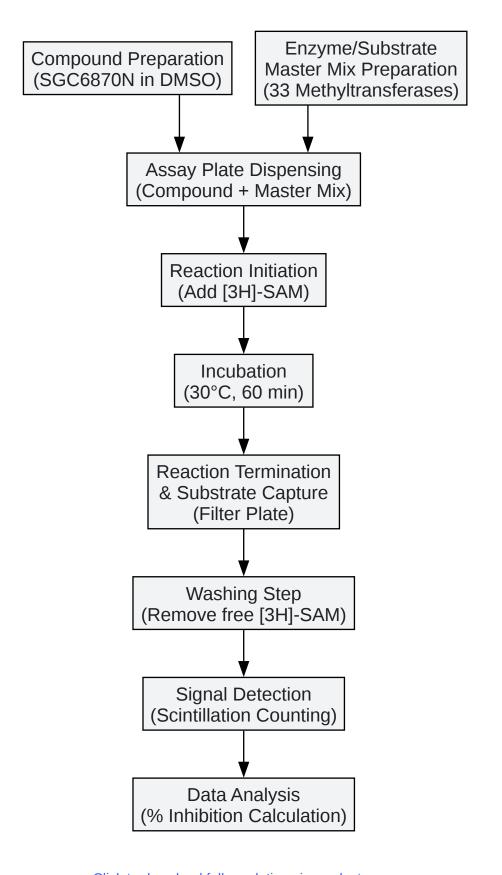
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Caption: SGC6870 vs. SGC6870N interaction with PRMT6.

Experimental Workflow for Selectivity Profiling

The screening of **SGC6870N** against a large panel of methyltransferases follows a systematic and high-throughput workflow to ensure data quality and consistency.





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